molecular formula C27H31N3O B2851121 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide CAS No. 946316-00-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide

Cat. No.: B2851121
CAS No.: 946316-00-3
M. Wt: 413.565
InChI Key: CKYDKWNJWTXZBC-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Attachment of the dimethylaminophenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the benzamide group: This can be done through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the benzamide.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating their activity.

    Pathway modulation: The compound might affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-2-methylbenzamide
  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-methylbenzamide

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methylbenzamide is unique due to the presence of the dimethylaminophenyl group, which can significantly influence its chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O/c1-20-8-4-7-11-25(20)27(31)28-18-26(22-12-14-24(15-13-22)29(2)3)30-17-16-21-9-5-6-10-23(21)19-30/h4-15,26H,16-19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYDKWNJWTXZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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